1-Methylcyclopentanol is a cycloalkanol, a type of organic compound with a cyclic hydrocarbon ring containing a hydroxyl group. Its synthesis can be achieved through various methods, including the reduction of cyclopentanone with reducing agents like sodium borohydride [].
Due to its moderately polar nature and relatively high boiling point (135-136 °C), 1-Methylcyclopentanol finds application as a solvent in various scientific research settings []. It can be used for dissolving non-polar and slightly polar materials, making it suitable for various laboratory procedures such as extractions and crystallization.
Research suggests potential applications of 1-Methylcyclopentanol in the field of material science. Studies have explored its use as a precursor in the synthesis of cyclopentane-based polymers with potential applications in areas like drug delivery and biomaterials []. However, further research is needed to fully establish its practical use in these areas.
1-Methylcyclopentanol is an organic compound with the molecular formula C₆H₁₂O and a molecular weight of 100.16 g/mol. It is classified as a secondary alcohol due to the presence of a hydroxyl group (-OH) attached to a carbon atom that is connected to two other carbon atoms. The compound is also known by various names, including 1-Hydroxy-1-methylcyclopentane and 1-Methyl-1-cyclopentanol . Its chemical structure comprises a cyclopentane ring with a methyl group and a hydroxyl group, which contributes to its unique properties.
While specific biological activities of 1-methylcyclopentanol are not extensively documented, secondary alcohols generally exhibit antimicrobial properties. Studies have shown that alcohols can disrupt microbial membranes, leading to cell lysis. Additionally, the compound's structure suggests potential interactions with biological systems, possibly influencing metabolic pathways or acting as a solvent for various bio
There are several methods for synthesizing 1-methylcyclopentanol:
Several compounds are structurally similar to 1-methylcyclopentanol, each with unique characteristics:
Compound Name | Molecular Formula | Key Differences |
---|---|---|
Cyclopentanol | C₅H₁₀O | Lacks methyl group; simpler structure |
2-Methylcyclopentanol | C₆H₁₂O | Methyl group at position 2; different reactivity |
3-Methylcyclopentanol | C₆H₁₂O | Methyl group at position 3; distinct physical properties |
Methylcyclohexanol | C₇H₁₄O | Contains a cyclohexane ring; larger structure |
These compounds share similar functional groups but differ in their carbon skeletons and positions of substituents, which significantly influence their chemical behavior and applications .
The study of 1-methylcyclopentanol emerged alongside advancements in cycloalkane chemistry during the mid-20th century. Early research focused on understanding its conformational stability and reactivity compared to linear alcohols. A pivotal development was the introduction of acid-catalyzed hydration methods for synthesizing cyclic alcohols from alkenes. For instance, the hydration of 1-methylcyclopentene using Amberlyst 15 in isopropyl alcohol at 55°C became a standard synthetic route, achieving a 39% yield. This method, patented by BASF SE in 2012, highlighted industrial interest in scalable production.
The compound’s conformational analysis gained traction in the 1970s–1980s, with studies employing molecular mechanics to predict its thermodynamic properties. Notably, differential scanning calorimetry and gas-phase spectroscopy revealed its preference for equatorial hydroxyl group orientation, minimizing steric strain. These findings laid the groundwork for modern computational models predicting cycloalkanol behavior.
1-Methylcyclopentanol serves as a model compound for investigating ring strain and substituent effects in cycloalkanes. Cyclopentane derivatives exhibit moderate ring strain (≈5 kcal/mol) due to near-tetrahedral bond angles (≈108°), making them more reactive than cyclohexanes. The methyl group in 1-methylcyclopentanol introduces steric hindrance, influencing its reactivity in oxidation and esterification reactions.
Its role as a synthetic intermediate is exemplified in pharmaceutical applications. For example, it is a precursor to Lomifylline, a methylxanthine analog that modulates intracellular calcium release via ryanodine receptors. Additionally, it facilitates the synthesis of cis-2,5-dicyanopyrrolidine inhibitors targeting dipeptidyl peptidase IV, a therapeutic target for type 2 diabetes.
Recent studies prioritize optimizing synthesis and exploring novel applications:
Efforts to enhance the sustainability of 1-methylcyclopentanol production include replacing traditional acid catalysts with recyclable ion-exchange resins (e.g., Amberlyst 15). Continuous-flow reactors operating in trickle mode have improved reaction efficiency, reducing waste and energy consumption.
Advanced computational models, validated by experimental data, predict the compound’s ideal-gas thermodynamic functions. For instance, entropy (S°) and heat capacity (Cₚ°) at 298 K are calculated as 324 J/mol·K and 156 J/mol·K, respectively. These values align with its low ring strain and stable chair-like conformation.
Ongoing research explores derivatives of 1-methylcyclopentanol for anticancer and anti-inflammatory properties. While not directly bioactive, its structural motifs are incorporated into complex alkaloids and heterocycles.
The study of 1-methylcyclopentanol is grounded in two key theoretical frameworks:
Baeyer’s strain theory posits that deviations from tetrahedral bond angles in cycloalkanes increase reactivity. Cyclopentanol derivatives, with bond angles near 108°, exhibit minimal angle strain but significant torsional strain due to eclipsed hydrogen atoms. Molecular mechanics simulations quantify these effects, enabling predictions of reaction pathways.
1-Methylcyclopentanol exists in two conformers: axial and equatorial. Infrared spectroscopy reveals a doublet in the ν(OH) region (3630 cm⁻¹ for equatorial, 3626 cm⁻¹ for axial), with the equatorial form dominating due to reduced steric clash. Isotopic studies (e.g., α-deuteriocyclopentanol) further validate these conformations through ν(C–D) frequency shifts.
Table 1 summarizes key properties of 1-methylcyclopentanol:
$$
\text{1-Methylcyclopentene} + \text{H}_2\text{O} \xrightarrow{\text{Amberlyst 15, iPrOH, 55°C}} \text{1-Methylcyclopentanol}
$$
Conditions: Continuous-flow reactor, 55°C, 39% yield.
The Grignard reaction represents one of the most fundamental and widely employed methods for synthesizing 1-methylcyclopentanol [9] [10]. This approach involves the nucleophilic addition of methylmagnesium bromide to cyclopentanone, resulting in the formation of a tertiary alcohol through carbon-carbon bond formation [12] [13].
The reaction mechanism proceeds through the formation of an alkoxide intermediate when the organometallic reagent attacks the carbonyl carbon of cyclopentanone [15]. The Grignard reagent, prepared from methyl iodide or methyl bromide and magnesium metal in anhydrous ether, functions as a powerful nucleophile due to the polar covalent carbon-magnesium bond where carbon bears a partial negative charge [15]. Upon addition to cyclopentanone, the reaction forms a magnesium alkoxide salt, which is subsequently hydrolyzed with aqueous acid to yield 1-methylcyclopentanol [9] [10].
Optimal reaction conditions typically involve maintaining temperatures between -10°C and 0°C to control the exothermic nature of the addition reaction [3]. The use of anhydrous diethyl ether or tetrahydrofuran as solvents is essential to prevent decomposition of the moisture-sensitive Grignard reagent [12]. Under these controlled conditions, yields of 85-95% can be consistently achieved, making this method highly attractive for both laboratory and industrial applications [10] [13].
The reaction demonstrates excellent regioselectivity, as the nucleophilic attack occurs exclusively at the carbonyl carbon, and the resulting tertiary alcohol is thermodynamically stable [13]. The process requires careful handling due to the sensitivity of Grignard reagents to moisture and oxygen, necessitating inert atmosphere conditions throughout the reaction sequence [15].
Classical reduction approaches for synthesizing 1-methylcyclopentanol primarily utilize metal hydride reagents, with sodium borohydride and lithium aluminum hydride being the most prominent reducing agents [17] [18] [22] [24].
Sodium borohydride reduction offers a mild and selective approach for the conversion of cyclopentanone derivatives to the corresponding alcohols [18]. The reaction typically proceeds in protic solvents such as methanol or ethanol at room temperature, with reaction times ranging from 2 to 4 hours [18]. Studies have demonstrated that the addition of cerium trichloride can enhance the stereoselectivity of the reduction process, particularly for substituted cyclopentanones containing oxygenated functions at positions beta to the carbonyl group [17] [19].
Research by Constantino and coworkers revealed that sodium borohydride reductions of cyclopentanones exhibit distinct stereochemical outcomes depending on the presence of coordinating additives [17]. Their investigations showed that cerium trichloride significantly influences the stereochemical course of the reduction, providing valuable insights into the mechanistic aspects of hydride delivery [19].
Lithium aluminum hydride represents a more powerful reducing agent capable of reducing a broader range of carbonyl-containing substrates [20] [24]. The reaction with lithium aluminum hydride typically requires anhydrous tetrahydrofuran as solvent and proceeds at 0°C under inert atmosphere conditions [24]. This method achieves yields of 80-95% but requires careful workup procedures involving sequential addition of ethyl acetate, methanol, and water to quench excess reagent [24].
The stereochemical aspects of lithium aluminum hydride reduction have been extensively studied by Wu and coworkers, who investigated the reduction of methyl-substituted cyclopentanones [20]. Their research demonstrated that the stereochemistry is governed by a linear combination of steric strain and product stability controls, providing a quantitative framework for predicting reaction outcomes [20].
Contemporary catalytic methodologies for 1-methylcyclopentanol synthesis encompass heterogeneous hydrogenation processes and advanced catalytic systems that offer improved efficiency and environmental compatibility [21] [25] [26].
Heterogeneous catalytic hydrogenation represents a significant advancement in the synthesis of cyclic alcohols from ketone precursors [21] [22]. Research conducted by various groups has demonstrated that evaporated metal films, including rhodium, palladium, platinum, tungsten, and nickel, can effectively catalyze the hydrogenation of cyclopentanone to cyclopentanol under controlled conditions [21]. These studies revealed that different metals exhibit varying degrees of activity for carbon-oxygen bond cleavage, with rhodium and palladium showing particularly high selectivity for alcohol formation [21].
The development of palladium-supported catalysts has shown remarkable promise for cyclopentanol synthesis through alternative pathways [26]. Patent literature describes methods involving the oxidation of cyclopentene to 1,2-cyclopentane epoxide, followed by palladium-catalyzed hydrogenation to produce cyclopentanol [26]. This approach utilizes modified palladium catalysts containing small amounts of lead and bismuth as promoters, achieving yields of up to 96% under optimized conditions [26].
Advanced catalytic systems have been developed for the synthesis of bio-based cyclopentanol derivatives from renewable feedstocks [28]. Research by Liu and coworkers demonstrated the conversion of furfural to cyclopentanol using ruthenium-molybdenum bimetallic catalysts, providing a sustainable route from lignocellulosic biomass [28]. Their investigations revealed that the bimetallic catalyst system achieves excellent selectivity and conversion under mild reaction conditions [28].
The application of Raney nickel catalysts has been extensively studied for cycloalkanol synthesis [27]. Historical research by Csuros and coworkers investigated the effects of preparation conditions on the hydrogenation activity of Raney nickel, demonstrating that extraction temperature and duration significantly influence catalytic performance [27]. Their systematic studies provided valuable insights into optimizing catalyst preparation for maximum activity [27].
Modern green chemistry methodologies for 1-methylcyclopentanol synthesis focus on environmentally benign processes that minimize waste generation and utilize sustainable catalytic systems [30] [32] [33].
The development of ionic liquid-catalyzed processes represents a significant advancement in sustainable synthesis [32]. Research has demonstrated the use of magnetic nanoparticle-supported ionic liquids as recyclable organocatalysts for alcohol acetylation reactions, providing a model for environmentally friendly catalytic systems [32]. These magnetic ionic liquids can be readily separated from reaction media through magnetic decantation and reused multiple times without significant loss of catalytic activity [32].
Green synthesis methodologies have been developed that utilize by-products from petroleum cracking processes as starting materials [30] [33]. Patent literature describes a comprehensive green synthetic route involving dicyclopentadiene as raw material, which undergoes high-temperature cracking to produce cyclopentadiene [30]. The subsequent selective hydrogenation in the presence of specialized catalysts and auxiliary agents produces cyclopentene, which can be further converted to cyclopentanol through esterification and hydrolysis sequences [30].
Biocatalytic approaches represent another frontier in green chemistry applications for cycloalkanol synthesis [31]. Research by Turner and coworkers developed a one-pot, three-enzyme cascade involving cytochrome P450 monooxygenase, alcohol dehydrogenase, and reductive aminase for the synthesis of secondary amines from cycloalkanes [31]. While primarily focused on amine synthesis, this methodology demonstrates the potential for enzymatic approaches to cycloalkanol derivatives [31].
The comparative analysis of synthetic methods reveals significant variations in yield efficiency across different approaches, with Grignard reactions, lithium aluminum hydride reduction, and Corey-Bakshi-Shibata reduction achieving the highest yields exceeding 90%.
Industrial synthesis of 1-methylcyclopentanol requires careful consideration of economic factors, scalability, and process safety [5] [35] [37] [38].
The BASF patent literature describes comprehensive industrial processes for preparing 1-methylcyclopentane derivatives through thermal isomerization of cyclohexanol or cyclohexene [5]. These processes involve continuous operation with recycling of by-products including 3-methylcyclopentene and 4-methylcyclopentene to maximize overall yield and economic efficiency [5]. The industrial implementation requires sophisticated separation and purification systems to handle the complex mixture of isomeric products [5].
Scale-up considerations for 1-methylcyclopentanol production must address heat and mass transfer limitations, particularly for highly exothermic reactions such as Grignard additions [39]. Research on polymerization process scale-up provides valuable insights into managing viscosity changes and heat removal capacity, principles that are directly applicable to alcohol synthesis [39]. The maintenance of consistent reaction conditions across different scales requires careful attention to mixing efficiency and temperature control [39].
Continuous flow microreactor technology represents a modern approach to industrial synthesis that offers superior process control and safety [38]. Patent literature describes methods for synthesizing cyclopentanol using continuous flow microreactors, achieving yields of 94% with residence times as short as 2 minutes [38]. This technology enables precise control of reaction parameters and facilitates easy scale-up through numbering-up approaches [38].
The development of sustainable flow synthesis processes has been demonstrated for cyclopentenone building blocks, providing a model for industrial 1-methylcyclopentanol production [37]. Research by Baumann and coworkers developed flow-based multi-step processing sequences that incorporate solid dosing of reagents and in-line aqueous extraction, enabling highly automated reactor setups [37]. Their work demonstrated the production of over 100 grams of purified material through continuous operation for 30 hours [37].
Economic considerations for industrial synthesis include raw material costs, catalyst expenses, and waste disposal requirements [35]. The preparation of 1-methylcyclopentanol acrylate derivatives demonstrates the commercial potential of specialized cyclopentanol compounds, with patent literature describing yields of 60-85% for the complete synthetic sequence [35]. These processes require careful optimization of reaction conditions and purification procedures to achieve commercial viability [35].
Asymmetric synthesis strategies for 1-methylcyclopentanol focus primarily on enantioselective reduction methodologies that provide access to optically pure tertiary alcohols [41] [43] [44] [47].
The Corey-Bakshi-Shibata reduction methodology represents the most advanced approach for asymmetric synthesis of chiral alcohols from prochiral ketones [45] [47] [52]. This method utilizes chiral oxazaborolidine catalysts derived from amino alcohols to achieve highly enantioselective reductions with borane [47] [52]. Research has demonstrated that oxazaborolidine catalysts generated in situ from chiral lactam alcohols provide excellent reproducibility and high enantioselectivities exceeding 95% enantiomeric excess [47].
The mechanism of Corey-Bakshi-Shibata reduction involves coordination of borane to the nitrogen atom of the oxazaborolidine catalyst, which activates the borane as a hydride donor while enhancing the Lewis acidity of the catalyst's endocyclic boron [45] [49]. The ketone substrate coordinates to the endocyclic boron at the sterically more accessible electron lone pair, leading to predictable stereochemical outcomes [45] [49].
Optimization studies for chiral oxazaborolidine-catalyzed reductions have revealed significant temperature effects on enantioselectivity [47]. Research by Kanth and Yamada demonstrated that reaction temperatures between -20°C and 0°C provide optimal enantioselectivity, with some systems showing nonlinear temperature dependencies [47]. The use of specialized chiral lactam alcohols with substituted phenyl groups has been shown to improve enantioselectivity from 73% to 79% enantiomeric excess [47].
Asymmetric Grignard methodology has been developed for the preparation of chiral tertiary alcohols bearing quaternary stereocenters [44]. Research by Fernández-Mateos and coworkers designed new biaryl chiral ligands derived from 1,2-diaminocyclohexane that enable enantioselective addition of both aliphatic and aromatic Grignard reagents to ketones [44]. These methods achieve enantiomeric excesses up to 95% and provide modular access to structurally diverse chiral tertiary alcohols [44].
The application of enzymatic asymmetric reduction has been demonstrated for cyclopentanone derivatives using baker's yeast systems [43]. Research showed that enantioselective reduction of 2-allyl-2-carboethoxy-cyclopentanone can be accomplished in greater than 99% enantiomeric excess using baker's yeast in the presence of copper oxide [43]. This biocatalytic approach provides an environmentally friendly alternative to chemical asymmetric reduction methods [43].
Alternative asymmetric catalytic systems include chiral phosphinamide catalysts prepared from natural amino acid derivatives [51]. Research by Li and coworkers demonstrated the synthesis of several chiral phosphinamide catalysts from Betti Base, threo-1-(p-nitrophenyl)-2-amino-3-triphenylmethoxypropanol-1, and L-serine [51]. These catalysts achieved moderate to excellent enantioselectivities in the asymmetric borane reduction of prochiral ketones [51].
Flammable;Corrosive;Irritant